Cetylpyridinium chloride

Catalog No.
S523239
CAS No.
123-03-5
M.F
C21H38N.Cl
C21H38ClN
M. Wt
340.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetylpyridinium chloride

CAS Number

123-03-5

Product Name

Cetylpyridinium chloride

IUPAC Name

1-hexadecylpyridin-1-ium;chloride

Molecular Formula

C21H38N.Cl
C21H38ClN

Molecular Weight

340.0 g/mol

InChI

InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1

InChI Key

YMKDRGPMQRFJGP-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

Solubility

Very soluble in water, chloroform

Synonyms

Cetylpyridinium chloride; NSC 14864; NSC-14864; NSC14864

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

Description

The exact mass of the compound Cetylpyridinium chloride is 339.27 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in water, chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756673. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Cetylpyridinium - Supplementary Records. It belongs to the ontological category of organic chloride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antistatic; Deodorant; Emulsifying; Hair conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
  • Oral health research:

    • CPC is a common ingredient in mouthwashes due to its ability to reduce plaque and gingivitis Source: A 6-month clinical trial to study the effects of a cetylpyridinium chloride mouthrinse on gingivitis and plaque - PubMed: . Researchers are also investigating its potential effectiveness against various oral pathogens.
  • Antiviral research:

    • Emerging research suggests that CPC might have inactivating effects on some viruses, including SARS-CoV-2, the virus that causes COVID-19 Source: Research reveals cetylpyridinium chloride in mouthwash shows anti-SARS-CoV-2 effects - News-Medical chloride-in-mouthwash-shows-anti-SARS-CoV-2-effects.aspx. It is important to note that this research is ongoing, and more data is needed to determine the full effectiveness of CPC against viruses.
  • Other research applications:

    • CPC's antimicrobial properties are also being explored in various research fields, such as wound healing and catheter preservation Source: Cetylpyridinium chloride as a part of a combined medication for adults and children during the COVID-19 pandemic: established and perspective use | Request PDF - ResearchGate.

Cetylpyridinium chloride is a cationic quaternary ammonium compound with the chemical formula C21H38NClC_{21}H_{38}NCl. It is primarily recognized for its antiseptic properties and is commonly used in various personal care products, including mouthwashes, toothpastes, throat sprays, and lozenges. This compound acts as an effective antimicrobial agent, helping to reduce dental plaque and gingivitis by targeting bacterial cell membranes and disrupting their integrity . It was first documented in the 1930s and has since become a staple in both consumer and pharmaceutical applications due to its broad-spectrum antimicrobial efficacy .

CPC's primary mechanism of action involves disrupting the cell membranes of microorganisms. The cationic structure of CPC interacts with the negatively charged phospholipids in the cell membrane, leading to leakage of cellular contents and ultimately cell death [].

Case Study:

A study by Gilbert et al. (1990) demonstrated that CPC effectively reduced bacterial counts in oral rinses, suggesting its mechanism disrupts the membranes of oral bacteria [].

CPC is generally considered safe for topical use in low concentrations. However, ingestion of high concentrations can cause irritation and gastrointestinal upset [].

Safety Data:

  • Acute oral toxicity (LD50): > 5 g/kg (rat) []
  • Skin and eye irritation: May cause mild irritation in some individuals []

Precautions:

  • Avoid contact with eyes.
  • Do not ingest.
  • Keep out of reach of children.

Cetylpyridinium chloride exhibits a variety of chemical behaviors typical of quaternary ammonium compounds. Its mechanism of action involves the interaction with microbial cell surfaces, where the positively charged pyridinium ion substitutes for essential ions such as calcium or magnesium in bacterial membranes. This substitution leads to membrane destabilization, leakage of cytoplasmic contents, and ultimately cell death . The compound can also inhibit the synthesis of insoluble glucan by streptococcal glucosyltransferase, which is crucial for bacterial adhesion and biofilm formation .

Cetylpyridinium chloride demonstrates significant biological activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has been shown to effectively reduce the viability of various pathogenic bacteria, particularly Gram-positive organisms such as Streptococcus mutans. In studies, concentrations as low as 0.1% have been effective in reducing bacterial counts significantly within minutes of exposure . Additionally, cetylpyridinium chloride has been found to inactivate enveloped viruses, including those responsible for respiratory infections like COVID-19 .

The synthesis of cetylpyridinium chloride typically involves the reaction between cetyl alcohol and pyridine followed by chlorination. The general process can be outlined as follows:

  • Formation of Cetylpyridinium Ion: Cetyl alcohol reacts with pyridine to form cetylpyridinium.
  • Chlorination: The cetylpyridinium ion is then treated with hydrochloric acid or another chlorinating agent to yield cetylpyridinium chloride.

This method results in a quaternary ammonium salt that possesses the desired antiseptic properties .

Cetylpyridinium chloride is widely utilized in various applications:

  • Oral Hygiene Products: Commonly found in mouthwashes and toothpastes to combat plaque and gingivitis.
  • Topical Antiseptics: Used in creams and sprays for treating minor cuts and infections.
  • Pharmaceutical Preservative: Acts as a preservative in some formulations due to its antimicrobial properties.
  • Pesticides: Employed as an active ingredient in certain pesticide formulations .

Research has shown that cetylpyridinium chloride interacts with microbial biofilms, which are communities of bacteria that adhere to surfaces. Studies indicate that pretreatment with enzymes like dispersin B can enhance the effectiveness of cetylpyridinium chloride against biofilms by degrading components that protect bacteria from antimicrobial agents . Furthermore, its interaction with negatively charged extracellular polymeric substances can impede its penetration into biofilms, suggesting that combination therapies may improve its efficacy .

Cetylpyridinium chloride is part of a broader class of quaternary ammonium compounds known for their antimicrobial properties. Here are some similar compounds:

Compound NameChemical FormulaKey Features
Benzalkonium ChlorideC12_{12}H21_{21}ClNCommonly used disinfectant; effective against bacteria and viruses.
ChlorhexidineC22_{22}H30_{30}Cl2_{2}N10_{10}Broad-spectrum antiseptic; used in oral rinses and skin disinfectants.
Dodecylbenzenesulfonic AcidC12_{12}H18_{18}O3_{3}SAnionic surfactant; used in cleaning products but less effective against biofilms than cationic agents.

Uniqueness of Cetylpyridinium Chloride:

  • Cetylpyridinium chloride's unique long hydrophobic tail allows it to integrate into lipid membranes effectively, providing superior antimicrobial action compared to other compounds like benzalkonium chloride.
  • Its specific application in oral care products distinguishes it from others that may not be suitable for such uses due to potential toxicity or irritation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Other Solid
White solid; [HSDB]

Color/Form

White powder

Hydrogen Bond Acceptor Count

1

Exact Mass

339.2692779 g/mol

Monoisotopic Mass

339.2692779 g/mol

Heavy Atom Count

23

LogP

log Kow= 1.71

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and hydrogen chloride/.

Appearance

Solid powder

Melting Point

80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D9OM4SK49P
6BR7T22E2S

GHS Hazard Statements

Aggregated GHS information provided by 171 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 171 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 135 of 171 companies with hazard statement code(s):;
H301 (85.19%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (99.26%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (98.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (57.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-infective Agents, Local
A LOCAL ANTI-INFECTIVE WHICH POSSESSES SURFACE-ACTIVE AS WELL AS ANTISEPTIC PROPERTIES AGAINST SENSITIVE NONSPORULATING BACTERIA ... USED FOR PREOPERATIVE PREPN OF SKIN FOR PROPHYLACTIC ANTISEPSIS OF MINOR WOUNDS & ... IRRIGATION OF OR TOPICAL APPLICATION TO MUCOUS MEMBRANES. ... ALSO INCORPORATED INTO MOUTHWASHES.
A CATIONIC SURFACE-AGENT ... BACTERICIDAL OR BACTERIOSTATIC AGAINST MANY GRAM-POSITIVE & GRAM-NEG ORGANISMS. ... ALSO ACTIVE AGAINST SOME FUNGI, INCL CANDIDA ALBICANS, & AGAINST TRICHOMONAS VAGINALIS, BUT IS NOT AN EFFECTIVE ANTI-INFECTIVE ... FOR SPORES OR MOST VIRUSES.
DOSAGE: TOPICAL, AS A 1:100 TO 1:1000 SOLN TO INTACT SKIN; 1:1000 FOR MINOR LACERATIONS; 1:2000 TO 1:10,000 TO MUCOUS MEMBRANES; 0.33 TO 3 MG IN LOZENGES OR TROCHES; FOR INSERTION INTO RECTUM, 0.05%. DOSAGE FORMS- LOZENGES NF: 1.5 MG IN 1:1500 CONCN; SOLN NF: 1:1000.
For more Therapeutic Uses (Complete) data for CETYLPYRIDINIUM CHLORIDE (16 total), please visit the HSDB record page.

Pharmacology

Cetylpyridinium Chloride is the chloride salt form of cetylpyridinium, a quaternary ammonium with broad-spectrum antimicrobial activity. Upon topical administration, cetylpyridinium chloride is positively charged and reacts with the negatively charged microbial cell surfaces, thereby destroying the integrity of the cell membrane. This causes leakage of intracellular components leading to microbial cell death.

Mechanism of Action

MODE OF ACTION ... NOT YET FULLY UNDERSTOOD BUT HAS BEEN ASCRIBED TO ... THE DENATURING OF LIPOPROTEIN COMPLEXES, & POSSIBLY OTHER ACTIONS. /QUATERNARY AMMONIUM COMPD/
EVIDENCE HAS BEEN PRESENTED THAT THE MAJOR SITE OF ACTION ... MAY BE THE CELL MEMBRANE, WHERE THE AGENTS MAY CAUSE CHANGES IN PERMEABILITY THAT PERMIT ESCAPE OF ENZYMES, COENZYMES, & METABOLIC INTERMEDIATES. /CATIONIC SURFACTANTS/
EMULSIFY SEBACEOUS MATERIAL, WHICH IS THEN REMOVED TOGETHER WITH DIRT & BACTERIA. THE MILD DESQUAMATING EFFECT OF THE QUATERNARY AMMONIUM COMPOUNDS AIDS IN CLEANING. /QUATERNARY AMMONIUM COMPD/

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

6004-24-6
123-03-5

Absorption Distribution and Excretion

ORAL RETENTION OF CETYLPYRIDINIUM CHLORIDE GIVEN AS 1 MIN MOUTH RINSE OF 10 ML OF 2.2 MMOL SOLN WAS 65% OF ADMIN DOSE.

Associated Chemicals

Cetylpyridinium chloride monohydrate;6004-24-6

Wikipedia

Cetylpyridinium_chloride
Urocanic_acid

Drug Warnings

QUATERNARY AMMONIUM ANTISEPTICS ... APPLIED TO SKIN ... FORM FILM UNDER WHICH BACTERIA MAY REMAIN VIABLE EVEN THOUGH OUTER SURFACE OF FILM IS BACTERICIDAL. SINCE CETYLPYRIDINIUM CHLORIDE IS INACTIVATED BY SOAPS, SOAP USED IN PRE-OPERATIVE TREATMENT OF SKIN MUST BE THOROUGHLY REMOVED ... BEFORE APPLICATION OF ANTISEPTIC.
GRAM NEGATIVE ORGANISMS, INCL STRAINS OF PSEUDOMONAS AERUGINOSA, ARE MORE RESISTANT /THAN GRAM POS/ & REQUIRE LONGER EXPOSURE /TO QUATERNARY AMMONIUM CMPD/. /QUATERNARY AMMONIUM CMPD/
ABSORBED AND INACTIVATED BY COTTON FABRICS, CELLULOSE SPONGES, CERTAIN PLASTICS (PARTICULARLY POLYVINYL CHLORIDE) OR OTHER POROUS MATERIALS. FOR THIS REASON, THESE AGENTS SHOULD NOT BE USED FOR COLD STERILIZATION OF CATHETERS, FLEXIBLE ENDOSCOPES OR OTHER INSTRUMENTS. /QUATERNARY AMMONIUM CMPD/
CAN CAUSE OCCASIONAL ALLERGIC RESPONSES WITH CHRONIC USE, AS WITH CERTAIN DEODORANT PREPN & DIAPER WASHES. /CATIONIC SURFACTANTS/
/DUE TO ADSORPTION TENDENCY/ ... REPEATED USE OF SAME SOLN FOR DISINFECTION OF POROUS MATERIALS CAN REDUCE THE CONCN OF THE AGENT BELOW THE BACTERICIDAL LIMIT. /CATIONIC SURFACTANTS/

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Surfactant; Deodorant; Emulsifying; Antimicrobial

Methods of Manufacturing

ANHYD CMPD PREPD BY HEATING MIXT OF CETYL CHLORIDE & SLIGHT EXCESS OF PYRIDINE @ 140 °C FOR 6 HR. CRUDE PRODUCT IS DECOLORIZED WITH CHARCOAL & RECRYSTALLIZED FROM MIXED SOLVENT COMPOSED OF METHYL ETHYL KETONE & ALCOHOL ... THEN WASHED WITH ETHER & VACUUM DRIED @ 50-60 °C. /THEN RECRYSTALLIZED/ ... FROM WATER ... .
Pyridine + cetyl chloride (quaternization)

General Manufacturing Information

Other (requires additional information)
Pyridinium, 1-hexadecyl-, chloride (1:1): ACTIVE
/CETYLPYRIDINIUM CHLORIDE IS/ MONOHYDRATE OF QUATERNARY SALT OF PYRIDINE & CETYL CHLORIDE.
BACTERIAL SPORES RESIST EVEN PROLONGED CONTACT. AQ SOLN OF THESE CMPD ARE NOT TUBERCULOCIDAL. /QUATERNARY AMMONIUM CMPD/
SURFACTANTS ... ARE BLENDED INTO SOME DRUG PRODUCTS TO IMPROVE DISINTEGRATION OF TABLETS OR SPREAD & CONTACT OF MEDICATIONS ... WITH BODY SURFACES. ... PRECAUTIONS ... BECAUSE SOME ... CAN INACTIVATE OTHER DRUG PRODUCT INGREDIENTS. ... TWEEN 80 BINDS ... CETYLPYRIDINIUM CHLORIDE.
PHARMACEUTICAL INSULIN PREPN FOR RECTAL ADMIN COMPRISE INSULIN, A BASE, & AS ABSORPTION ACCELERATOR, SOMETIMES A CATIONIC SURFACTANT.
For more General Manufacturing Information (Complete) data for CETYLPYRIDINIUM CHLORIDE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

TLC DETERMINATION OF CETYLPYRIDINIUM CHLORIDE IN ADHESIVE TAPE "CYTOPLAST."
MICRO DETERMINATION OF QUATERNARY AMMONIUM CMPD BY ATOMIC ABSORPTION.
SURFACTANT QUATERNARY AMMONIUM SALTS ALONE OR IN PHARMACEUTICAL PREPN DETERMINED BY POTENTIOMETRIC TITRATION.
TLC DETERMINATION OF CETYLPYRIDINIUM IN A MOUTHWASH.
Domiphen bromide and cetylpyridinium chloride were determined in cosmetics by HPLC on Partisil 10 SCX (10 um) with 0.05M sodium formate in a mixture of methanol-water (80:20) as the mobile phase and UV detection at 274 nm. The determination was carried out with or without an internal standard. The recovery was close to 100%, and the detection limits for domiphen bromide and cetylpyridinium chloride were 50 and 250 ng, respectively. No interference from other ingredients was observed.

Interactions

AVOID ALCOHOL, WHICH HAS BEEN SHOWN TO INCREASE THE ORAL TOXICITY OF ... CETYL PYRIDINIUM CHLORIDE ... .
CURARE ANTAGONISTS SUCH AS NEOSTIGMINE AND EDROPHONIUM (TENSILON) ... MAY ENHANCE THE PARALYSIS ... . /BENZALKONIUM CHLORIDE/
... ANTAGONIZED BY ANIONIC SURFACTANTS, INCL SOAPS ... .
ETHANOL ACTIVATED UDP-GLUCURONOSYLTRANSFERASE ACTIVITY (P-NITROPHENOL SUBSTRATE) IN RAT LIVER IN VITRO, BUT INHIBITED ACTIVITY @ HIGHER ETHANOL CONCN. ACTIVATION NOT SEEN IN MICROSOMES PRETREATED IN VITRO WITH CETYLPYRIDINIUM CHLORIDE.

Dates

Modify: 2023-08-15
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3: Ye DJ, Kwon YJ, Baek HS, Shin S, Lee C, Yun JW, Nam KT, Lim KM, Chun YJ. Discovery of ezrin expression as a potential biomarker for chemically induced ocular irritation using human corneal epithelium cell line and a reconstructed human cornea-like epithelium model. Toxicol Sci. 2018 Jun 8. doi: 10.1093/toxsci/kfy134. [Epub ahead of print] PubMed PMID: 29893927.
4: Bucci AR, Marcelino L, Mendes RK, Etchegaray A. The antimicrobial and antiadhesion activities of micellar solutions of surfactin, CTAB and CPCl with terpinen-4-ol: applications to control oral pathogens. World J Microbiol Biotechnol. 2018 Jun 6;34(6):86. doi: 10.1007/s11274-018-2472-1. PubMed PMID: 29876752.
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10: Affolabi D, Sanoussi N, Sossou A, Nys T, Bodi O, Esse M, Houeto S, Massou F, de Jong BC, Rigouts L. Performance of OMNIgene•SPUTUM (DNA Genotek) and cetylpyridinium chloride for sputum storage prior to mycobacterial culture. J Med Microbiol. 2018 May 2. doi: 10.1099/jmm.0.000745. [Epub ahead of print] PubMed PMID: 29717969.
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